![molecular formula C23H44NO4- B12517582 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane CAS No. 660437-65-0](/img/structure/B12517582.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: is a complex organic compound with the molecular formula C23H44NO4 . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a functional group derived from L-norvaline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane typically involves multiple steps, starting with the preparation of the L-norvaline derivative. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the L-norvaline molecule.
Formation of the Ester Linkage: The protected L-norvaline is reacted with octadecanol under esterification conditions to form the ester linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester linkage allows for substitution reactions, where the octadecane chain can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Acid or base catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the functional groups on the L-norvaline moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: can be compared with other similar compounds, such as:
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane: This compound has a shorter hydrocarbon chain, which affects its physical and chemical properties.
5-Oxidanidyl-5-oxidanylidenenorvalyllysine: This compound contains a lysine moiety instead of an octadecane chain, leading to different biological activities.
Eigenschaften
CAS-Nummer |
660437-65-0 |
|---|---|
Molekularformel |
C23H44NO4- |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-octadecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C23H45NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-20(16-6-4-2)28-23(27)21(24)18-19-22(25)26/h20-21H,3-19,24H2,1-2H3,(H,25,26)/p-1/t20?,21-/m0/s1 |
InChI-Schlüssel |
HVFXZIGREPBGND-LBAQZLPGSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


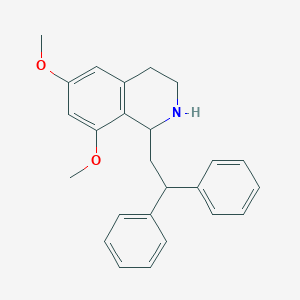
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
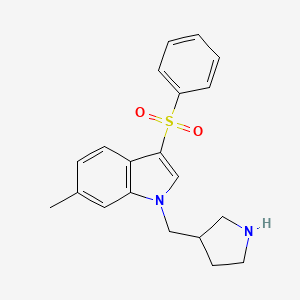
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
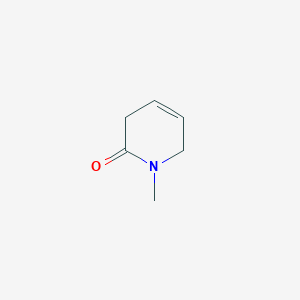
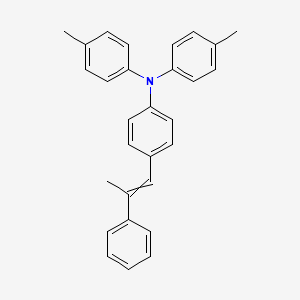
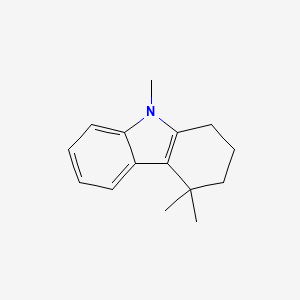

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
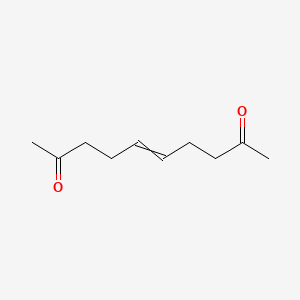
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
